3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine is a basic aromatic ring structure that is found in many natural substances such as nucleotides .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various methods . One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions . For example, pyrrolidine-2,5-dione is a versatile scaffold that has been used to prepare a series of compounds evaluated for their inhibitory activity on certain enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by factors such as the stereogenicity of carbons and the spatial orientation of substituents . These factors can lead to a different biological profile of drug candidates .Scientific Research Applications
1. Oxidative Palladium Catalysis
The compound has been utilized in oxidative palladium-catalyzed cross-coupling for the preparation of heteroaryl ethers. This process involves the reaction of pyrimidines with arylboronic acids, highlighting its use in synthetic organic chemistry (Bardhan, Wan, Mansour, & Wacharasindhu, 2009).
2. Synthesis of Nitrogen Heterocycles
It has been used in the synthesis of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-c]pyrimidines, demonstrating its role in the creation of complex nitrogen-containing heterocycles (Kockritz, Michler, Hassoum, & Riemer, 1994).
3. Structural Studies
The structure of related compounds has been determined using single-crystal X-ray methods, contributing to the understanding of molecular configurations in medicinal chemistry (Song, Shin, Park, & Cho, 1998).
4. Metabolic and Pharmacokinetic Studies
Related dipeptidyl peptidase inhibitors have been studied for their metabolism, excretion, and pharmacokinetics, providing insights into the potential therapeutic applications of similar compounds (Sharma et al., 2012).
5. Biotransformation Studies
The compound's close analogs have undergone biotransformation studies, revealing unique metabolic pathways such as ring contraction of pyrimidine rings, which is crucial for drug development (Lindgren et al., 2013).
6. Microwave Activation in Synthesis
Its analogs have been used in microwave-activated synthesis of nitrogen heterocycles, highlighting its potential in accelerating chemical reactions (Khrustalev, Khamzina, Fazylov, & Muldakhmetov, 2008).
7. Reactions with Phenyl Isocyanate and Isothiocyanate
Studies have shown its reactivity with phenyl isocyanate and isothiocyanate, which are important for the synthesis of various pharmaceuticals and agrochemicals (Yamanaka, Niitsuma, & Sakamoto, 1979).
8. Oxidation Studies
It has been utilized in studies focusing on oxidation reactions to create specific compounds used as synthons for antihypertensive agents (Abass & Mayas, 2009).
Mechanism of Action
Future Directions
The future of pyrrolidine in drug discovery looks promising . Researchers are continuously exploring new synthetic strategies and investigating the influence of steric factors on biological activity . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(11-2-1-6-18(20)8-11)17-7-4-12(9-17)21-13-3-5-15-10-16-13/h1-3,5-6,8,10,12H,4,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSVLJXTXLAPOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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